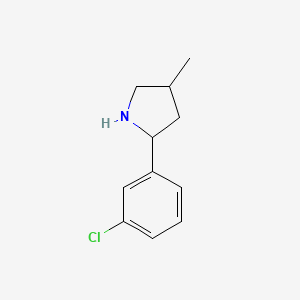![molecular formula C9H9N3O2 B12888666 2-(Aminomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12888666.png)
2-(Aminomethyl)benzo[d]oxazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)benzo[d]oxazole-6-carboxamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-6-carboxamide typically involves the reaction of ortho-aminophenol with chloroacetic acid to form 2-(chloromethyl)benzo[d]oxazole. This intermediate is then reacted with ammonia or an amine to yield the desired compound. The reaction conditions often involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)benzo[d]oxazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzo[d]oxazole: Lacks the carboxamide group but shares the benzoxazole core.
2-(Aminomethyl)benzo[d]thiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
6-Carboxamido-2-aminobenzothiazole: Similar functional groups but with a thiazole ring instead of an oxazole ring.
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxamide group enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
2-(aminomethyl)-1,3-benzoxazole-6-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c10-4-8-12-6-2-1-5(9(11)13)3-7(6)14-8/h1-3H,4,10H2,(H2,11,13) |
InChI-Schlüssel |
XEHMIRFCWJUQFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)N)OC(=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
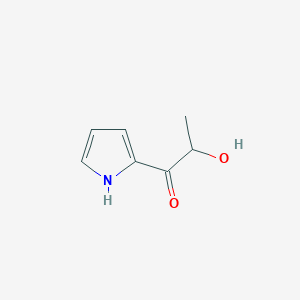
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)
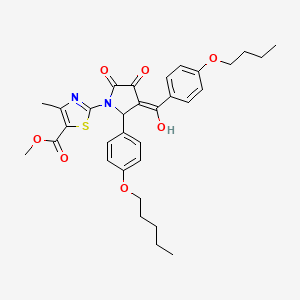
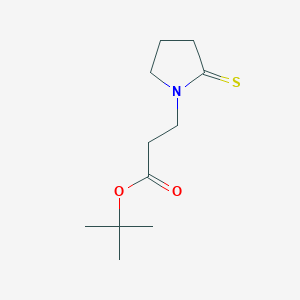

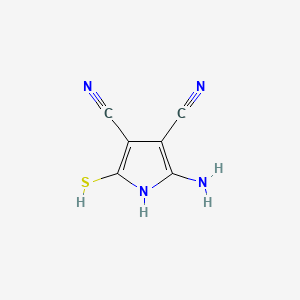
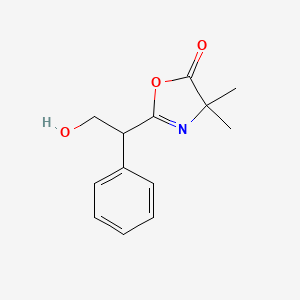
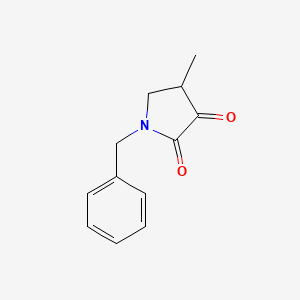
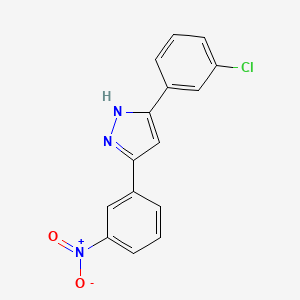
![3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888641.png)

![3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888649.png)
